molecular formula C7H10O2 B13794879 5-Propylfuran-2(5H)-one CAS No. 57681-53-5

5-Propylfuran-2(5H)-one

Cat. No.: B13794879
CAS No.: 57681-53-5
M. Wt: 126.15 g/mol
InChI Key: CLCLZCBNFSGUOD-UHFFFAOYSA-N
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Description

5-Propylfuran-2(5H)-one is a chemical compound belonging to the furan-2(5H)-one family. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a furan ring with a propyl group attached at the 5th position, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylfuran-2(5H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-propyl-2-furancarboxylic acid with a dehydrating agent can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Propylfuran-2(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with different properties and applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5-Propylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit microbial growth, and reduce inflammation by interfering with key biochemical processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness of 5-Propylfuran-2(5H)-one: this compound stands out due to its unique propyl substitution at the 5th position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

57681-53-5

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-propyl-2H-furan-5-one

InChI

InChI=1S/C7H10O2/c1-2-3-6-4-5-7(8)9-6/h4-6H,2-3H2,1H3

InChI Key

CLCLZCBNFSGUOD-UHFFFAOYSA-N

Canonical SMILES

CCCC1C=CC(=O)O1

Origin of Product

United States

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